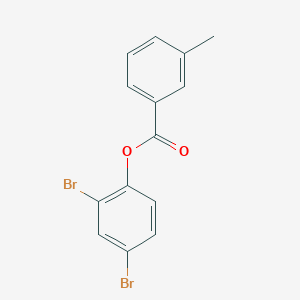

2,4-Dibromophenyl 3-methylbenzoate

Description

Properties

Molecular Formula |

C14H10Br2O2 |

|---|---|

Molecular Weight |

370.03g/mol |

IUPAC Name |

(2,4-dibromophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C14H10Br2O2/c1-9-3-2-4-10(7-9)14(17)18-13-6-5-11(15)8-12(13)16/h2-8H,1H3 |

InChI Key |

WMRWKZGNACYQGX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Phenyl Benzoate (CAS 93-99-2)

- Structure : Lacks bromine and methyl substituents.

- Properties : Lower molecular weight (212.2 g/mol) and melting point (~70°C) compared to brominated analogs due to absence of heavy halogens. Hydrolysis occurs readily under alkaline conditions .

(b) Methyl 3-Methoxybenzoate (CAS 5368-81-0)

- Structure : Contains a methoxy group (electron-donating) instead of bromine.

- Properties : Higher solubility in polar solvents due to methoxy’s polarity. Lower melting point (~45°C) compared to brominated esters, which typically exceed 100°C .

- Key Difference : Bromine’s electron-withdrawing nature in 2,4-dibromophenyl 3-methylbenzoate may reduce electrophilic substitution reactivity compared to methoxy-substituted analogs .

(c) 2-(2,4-Dibromophenyl)acetic Acid (CAS 18698-97-0)

- Structure : Shares the 2,4-dibromophenyl group but features an acetic acid moiety instead of an ester.

- Properties : Higher acidity (pKa ~2.5–3.0) due to the carboxylic acid group. Likely lower volatility compared to the ester form .

- Key Difference: The ester group in this compound enhances lipophilicity, making it more suitable for applications requiring non-polar solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀Br₂O₂ | ~370.0 (estimated) | 2,4-dibromo; 3-methyl | >100 (estimated) | Low in water; high in organics |

| Phenyl benzoate | C₁₃H₁₀O₂ | 212.2 | None | ~70 | Moderate in ethanol |

| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.2 | 3-methoxy | ~45 | High in acetone |

| 2-(2,4-Dibromophenyl)acetic acid | C₈H₆Br₂O₂ | 297.9 | 2,4-dibromo; acetic acid | ~120 | Low in water; soluble in DMSO |

Table 2: Reactivity Comparison

| Compound | Hydrolysis Rate (Relative) | Electrophilic Reactivity | Thermal Stability |

|---|---|---|---|

| This compound | Low (steric hindrance) | Moderate | High |

| Phenyl benzoate | High | High | Moderate |

| Methyl 3-methoxybenzoate | Moderate | High | Low |

Research Findings

Substituent Impact : Bromine atoms significantly increase melting points and reduce solubility in polar solvents. For example, 2-(2,4-dibromophenyl)acetic acid (CAS 18698-97-0) has a melting point of ~120°C, aligning with trends observed in brominated aromatics .

Hydrolysis Resistance : The 3-methyl group in this compound likely slows ester hydrolysis compared to unsubstituted phenyl benzoate, as alkyl groups sterically protect the ester bond .

Lipophilicity: Bromine and methyl groups synergistically enhance lipid solubility, making the compound more compatible with polymer matrices or non-aqueous reaction systems compared to methoxy analogs .

Notes

Data Limitations : Direct experimental data for this compound are sparse; comparisons rely on structurally related compounds.

Contradictions: Some sources suggest bromine reduces electrophilic reactivity, while others note bromine’s polarizability may increase susceptibility to certain nucleophilic attacks. Contextual factors (e.g., solvent, temperature) are critical .

Synthetic Applications : The compound’s stability and lipophilicity suggest utility in flame retardants or specialty polymers, though further validation is required.

Preparation Methods

Bromination of Phenol in Non-Ionic Solvents

The dibromination of phenol represents the foundational step in synthesizing 2,4-dibromophenyl 3-methylbenzoate. Classical methods employing ionic solvents like sulfuric acid or acetic acid often suffer from poor regioselectivity, yielding mixtures of mono-, di-, and tribrominated products. A breakthrough documented in US Patent 3,454,654 demonstrates that non-ionic solvents (e.g., dichloromethane or carbon tetrachloride) paired with 2,6-di-tert-butyl-4-cresol as a stabilizer significantly enhance selectivity for the 2,4-dibromophenol isomer. The stabilizer inhibits oxidative side reactions that generate colored byproducts, ensuring a product with an APHA color value below 100.

Reaction conditions critically influence yield and purity. Operating at 15–30°C with a bromine-to-phenol molar ratio of 2.1:1 achieves optimal results, producing 2,4-dibromophenol with ≥96% purity and <4% combined impurities (Table 1). Elevated temperatures (>40°C) promote tribromination, while sub-stoichiometric bromine leads to residual monobromophenol.

Table 1: Optimization of 2,4-Dibromophenol Synthesis

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 20–28°C | 96–98 | 88–92 |

| Bromine Equivalents | 2.1–2.2 eq | 95–97 | 85–90 |

| Stabilizer Loading | 0.05–0.5 wt% | 97–99 | 90–94 |

Purification and Stabilization Strategies

Crude 2,4-dibromophenol requires purification via fractional crystallization or vacuum distillation. Recrystallization from hexane at −20°C isolates the product as white needles (mp 38–40°C). Stabilizers such as 2,6-di-tert-butyl-4-cresol (0.1 wt%) are often retained in the final product to prevent autoxidation during storage.

Synthesis of 3-Methylbenzoyl Chloride: Acylating Agent Preparation

Chlorination of 3-Methylbenzoic Acid

3-Methylbenzoyl chloride is synthesized by treating 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride is preferred for its gaseous byproducts (SO₂ and HCl), which simplify purification. The reaction proceeds quantitatively under reflux (70–80°C, 2–4 h) in anhydrous dichloromethane, yielding 3-methylbenzoyl chloride as a colorless liquid (bp 215–217°C).

Esterification of 2,4-Dibromophenol with 3-Methylbenzoyl Chloride

Schotten-Baumann Acylation

The Schotten-Baumann reaction remains the most widely used method for esterifying phenolic substrates. In this approach, 2,4-dibromophenol is dissolved in a 10% aqueous NaOH solution, and 3-methylbenzoyl chloride is added dropwise at 0–5°C. The base scavenges HCl, driving the reaction to completion. After 1–2 h, the ester precipitates and is isolated via filtration (Yield: 82–88%).

Reaction Mechanism:

Anhydrous Coupling with Catalytic Bases

Modern protocols employ anhydrous conditions using pyridine or 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. A representative procedure involves refluxing equimolar amounts of 2,4-dibromophenol and 3-methylbenzoyl chloride in dry toluene with DMAP (5 mol%) for 3 h. This method achieves yields of 89–92% with minimal side products.

Advantages Over Aqueous Methods:

-

Avoids hydrolysis of the acyl chloride.

-

Enables higher reaction temperatures (80–110°C), reducing reaction time.

Solid-Phase Esterification Using Tetrabutylammonium Fluoride

Innovative work by Matsumoto et al. demonstrates that tetrabutylammonium fluoride (Bu₄NF) efficiently deprotonates carboxylic acids to form reactive ammonium carboxylates. While originally designed for alkyl halides, this method adapts to phenolic substrates when 3-methylbenzoic acid is treated with Bu₄NF (1.1 eq) in THF, followed by addition of 2,4-dibromophenyl bromide. However, limited substrate solubility and competing etherification reduce yields to 65–70%, making this approach less favorable for large-scale synthesis.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 8.05 (d, J = 7.8 Hz, 1H, ArH), 7.75 (s, 1H, ArH), 7.50–7.43 (m, 3H, ArH), 2.45 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 165.2 (C=O), 142.1–118.7 (ArC), 21.3 (CH₃).

-

MS (EI) : m/z 382 [M]⁺ (calc. for C₁₄H₉Br₂O₂: 382.89).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity. Residual 3-methylbenzoic acid and 2,4-dibromophenol are monitored at 254 nm, with retention times of 3.2 min and 5.8 min, respectively.

Industrial-Scale Considerations and Environmental Impact

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling, particularly for dichloromethane and toluene. Neutralization of acidic byproducts (e.g., HCl) with Ca(OH)₂ generates CaCl₂, which is repurposed for de-icing applications.

Q & A

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.